Octadec-17-YN-1-OL

Vue d'ensemble

Description

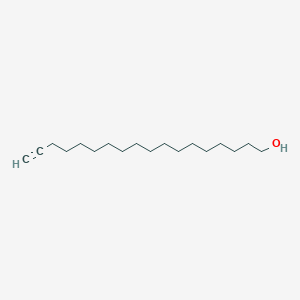

Octadec-17-YN-1-OL, also known as 17-Octadecen-14-yn-1-ol , is a chemical compound with the molecular formula C18H32O . It has an average mass of 264.446 Da and a monoisotopic mass of 264.245331 Da .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected x-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group, and finally, copper(II)-catalyzed Eglinton coupling .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The structure is characterized by a long carbon chain with a hydroxyl group (-OH) at one end and a triple bond (C≡C) near the other end .Applications De Recherche Scientifique

Antimalarial Activities A study identified compounds including octadec-17-YN-1-OL derivatives from Ongokea gore seed oil with potent in vitro antimalarial activities against Plasmodium falciparum. These compounds showed no toxicity in cytotoxicity screening, highlighting their potential as antimalarial agents (Ntumba et al., 2018).

Solid Phase Extraction in Water Analysis Octadecyl (C-18) bonded to porous silica, a derivative of this compound, has been evaluated for solid-phase extraction of organic compounds from water. This process showed excellent performance in extracting pesticides and polycyclic organic materials from water, indicating its utility in environmental analysis (Junk & Richard, 1988).

Transdermal Drug Delivery Novel lipids derived from this compound were developed to enhance the transdermal permeation of various drugs. The study demonstrated significant improvements in drug permeation, suggesting these compounds' potential in transdermal drug delivery systems (Marepally et al., 2013).

Palmitoylation in Mammalian Cells Research utilizing a compound similar to this compound, 17-octadecynoic acid, helped in identifying palmitoylated proteins in human cells. This is significant for understanding protein trafficking and membrane association in cell biology (Martin & Cravatt, 2009).

Anti-Trypanosomal Activities this compound and its derivatives from Porcelia macrocarpa showed potential against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds induced changes in plasma membrane potential, indicating a novel mechanism of action against this parasite (Londero et al., 2018).

Chemical Permeation Enhancers The research focused on developing novel lipids, including this compound derivatives, for transdermal drug delivery. These lipids significantly increased the skin permeation of various drugs, demonstrating their effectiveness as chemical permeation enhancers (Marepally et al., 2013).

Corrosion Protection in Materials Science Octadecyl-trimethoxy-silane, a related compound, was investigated for its ability to form a protective layer on copper. This research is relevant in materials science for developing corrosion-resistant coatings (Zucchi et al., 2007).

Propriétés

IUPAC Name |

octadec-17-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECQPLALTVMKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529365 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87640-08-2 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline](/img/structure/B3057999.png)

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)

![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)